Sempervirine methochloride
Description
Contextualization within Natural Product Chemistry and Medicinal Chemistry Research
Natural product chemistry often focuses on the isolation, structure elucidation, and synthesis of novel compounds from natural sources. Quinolizine alkaloids, with their complex and varied structures, present fascinating challenges and opportunities for synthetic chemists and have been the subject of extensive research. acs.org Their biosynthesis from the amino acid L-lysine is a key area of study. acs.org
In medicinal chemistry, the inherent biological activities of quinolizine alkaloids make them attractive starting points for drug discovery. acs.org Researchers have explored their potential as antimicrobial, anti-inflammatory, and anticancer agents, among other therapeutic applications. acs.orgnih.govnih.gov The study of structure-activity relationships (SARs) within this class of compounds is crucial for optimizing their therapeutic potential and minimizing toxicity. acs.org
Significance of Sempervirine (B1196200) Methochloride as a Research Compound
Sempervirine methochloride, a quaternary ammonium (B1175870) salt derivative of the alkaloid sempervirine, serves as a valuable tool in chemical and biological research. medchemexpress.com While sempervirine itself is a bioactive compound isolated from plants of the Gelsemium genus, its methochloride salt offers specific properties that can be advantageous for certain experimental designs. medchemexpress.comfrontiersin.org The positive charge on the nitrogen atom can influence its solubility and interaction with biological targets.
Sempervirine and its derivatives are of particular interest due to their demonstrated anti-tumor activities. frontiersin.orgrarecancernews.comnih.govnih.govfrontiersin.org Research has shown that sempervirine can inhibit the proliferation of various cancer cell lines, including ovarian, glioma, and hepatocellular carcinoma cells. frontiersin.orgrarecancernews.comnih.govfrontiersin.org Studies have delved into its mechanisms of action, revealing its ability to induce apoptosis (programmed cell death) and autophagy (a cellular degradation process) in cancer cells, often by modulating key signaling pathways like the Akt/mTOR and Wnt/β-catenin pathways. frontiersin.orgnih.gov
Historical Overview of Sempervirine Alkaloid Research
The journey of sempervirine research began with its isolation from Gelsemium elegans in the mid-20th century. nih.gov The initial focus was on determining its chemical structure. A significant milestone in this endeavor was the successful synthesis of this compound, which provided conclusive evidence for the proposed structure of the parent alkaloid. nih.govacs.orgmedchemexpress.eumedchemexpress.cn This achievement was a testament to the advancements in synthetic organic chemistry at the time.
Early investigations into the biological properties of sempervirine were often linked to the traditional use of Gelsemium plants in Chinese medicine for treating various ailments, including cancer. frontiersin.orgnih.gov However, the inherent toxicity of the plant extracts limited their clinical application. frontiersin.org This led to a more focused effort on isolating and studying individual alkaloids like sempervirine to understand their specific activities and potential for development as therapeutic agents. frontiersin.orgnih.gov In recent years, research has expanded to explore the anticancer effects of sempervirine in various cancer models and to elucidate the molecular mechanisms underlying its activity. rarecancernews.comnih.govnih.gov
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C20H19ClN2 | medchemexpress.commedkoo.com |
| Molecular Weight | 322.83 g/mol | medchemexpress.com |
| CAS Number | 6484-78-2 | medchemexpress.commedkoo.com |
| Appearance | Solid powder | medkoo.com |
| IUPAC Name | 1H-Benz(g)indolo(2,3-a)quinolizin-6-ium, 2,3,4,13-tetrahydro-13-methyl-, chloride | medkoo.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6484-78-2 |
|---|---|
Molecular Formula |
C20H19ClN2 |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
3-methyl-16,17,18,19-tetrahydroyohimban-13-ium chloride |
InChI |
InChI=1S/C20H19N2.ClH/c1-21-18-9-5-4-8-16(18)17-10-11-22-13-15-7-3-2-6-14(15)12-19(22)20(17)21;/h4-5,8-13H,2-3,6-7H2,1H3;1H/q+1;/p-1 |
InChI Key |
HIROAYNAUQCTHO-UHFFFAOYSA-M |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sempervirine methochloride; |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Sempervirine Precursors
Botanical Sources of Sempervirine (B1196200) and Related Indole (B1671886) Alkaloids
Sempervirine is a member of the monoterpenoid indole alkaloids, a class of secondary metabolites predominantly found in specific plant genera. nih.gov The primary sources are plants belonging to the genus Gelsemium.
The principal botanical sources of sempervirine are species within the genus Gelsemium, which belongs to the family Gelsemiaceae. wikipedia.orgnih.gov The most notable species from which sempervirine has been isolated are Gelsemium sempervirens (commonly known as Carolina jasmine) and Gelsemium elegans. medchemexpress.comphytopurify.comchemfaces.com These plants are known to produce a wide variety of complex indole alkaloids, including gelsemine (B155926), koumine, and gelsedine, alongside sempervirine. nih.govwikipedia.orgmdpi.com
While Gelsemium is the most direct source, related indole alkaloids, which can be considered structural precursors or analogues, are found in other plant families, particularly Apocynaceae. This family is a rich reservoir of indole alkaloids, with numerous genera producing compounds with similar core structures. scielo.brresearchgate.net For instance, species of Tabernaemontana, Rauvolfia, Vinca, and Aspidosperma are well-documented sources of diverse indole alkaloids. scielo.brmdpi.comnih.govnih.gov
Table 1: Botanical Sources of Sempervirine and Related Indole Alkaloids
| Genus | Family | Notable Alkaloids | Reference |
| Gelsemium | Gelsemiaceae | Sempervirine, Gelsemine, Koumine | medchemexpress.com, nih.gov, tandfonline.com |
| Tabernaemontana | Apocynaceae | Voacangine, Olivacine, Rupicoline | scielo.br, mdpi.com |
| Aspidosperma | Apocynaceae | Aspidocarpine, Tubotaiwine | researchgate.net |
| Rauvolfia | Apocynaceae | Vellosimine, Purpeline | nih.gov |
| Vinca | Apocynaceae | Vincosamide, Strictosidinic acid | nih.gov, scielo.br |
The geographical distribution of the Gelsemium genus is a classic example of an eastern Asian-North American disjunction. nih.govresearchgate.net There are three primary species: Gelsemium sempervirens and Gelsemium rankinii are native to North America, while Gelsemium elegans is found in China and Southeast Asia. nih.govwikipedia.org
Gelsemium sempervirens is widespread in the subtropical and tropical regions of the Americas, including the southeastern and south-central United States, Mexico, and Central American countries like Guatemala and Honduras. wikimedia.orgwikipedia.org
Gelsemium elegans is primarily distributed across southern China and various parts of Southeast Asia, including Taiwan, Vietnam, Thailand, Malaysia, and Indonesia. wikimedia.org
This distinct, disjunct distribution pattern is of significant interest in biogeography, suggesting ancient evolutionary connections. From a chemotaxonomic perspective, the consistent production of complex monoterpenoid indole alkaloids like sempervirine across these geographically separated species serves as a strong chemical marker that supports their close botanical relationship within the genus Gelsemium. researchgate.net The unique alkaloid profiles can be used to differentiate species and understand their evolutionary pathways. scribd.com
Advanced Extraction and Fractionation Techniques for Quaternary Alkaloids
The isolation of sempervirine precursors, which often exist as quaternary alkaloids, requires specialized extraction and fractionation methods due to their polarity and chemical nature. Traditional methods involve solvent extraction from plant materials (leaves, roots) using polar organic solvents or acidified water. google.comchemicalpapers.com However, modern techniques offer greater efficiency and selectivity.
Quaternary alkaloids, being salts, are highly polar and soluble in water but less so in non-polar organic solvents. Extraction strategies exploit this property. An initial extraction is often performed with an acidic aqueous solution (e.g., diluted hydrochloric or acetic acid) to protonate and dissolve the alkaloids. google.com
Advanced techniques have been developed to improve the efficiency and environmental footprint of the extraction process:
Solid-Phase Extraction (SPE): This technique uses a solid support (e.g., C18 reversed-phase or cation exchange materials) to selectively adsorb the alkaloids from a liquid extract. universiteitleiden.nl For quaternary alkaloids, cation exchangers are particularly effective at binding the positively charged molecules, allowing other non-alkaloidal compounds to be washed away. universiteitleiden.nl
Precipitation: Quaternary alkaloids can be selectively precipitated from a crude aqueous extract by adding specific reagents. Mayer's reagent or Reineckate salts are classic examples used to precipitate alkaloids, which can then be collected and re-dissolved for further purification. universiteitleiden.nl
Ionic Liquid (IL)-Based Extraction: Ionic liquids are salts that are liquid at low temperatures and are considered green solvents. They can be highly effective for extracting alkaloids due to ion exchange mechanisms, enhancing the diffusion of target compounds from the plant matrix into the solvent. frontiersin.orgresearchgate.net
Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE): These methods use microwave or ultrasonic energy to heat the solvent and disrupt the plant cell walls, accelerating the extraction process. frontiersin.orgresearchgate.net They offer significant reductions in extraction time and solvent consumption compared to conventional methods. dergipark.org.tr
Table 2: Comparison of Extraction Techniques for Alkaloids
| Technique | Principle | Advantages | Disadvantages | Reference |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Thorough extraction. | Time-consuming, large solvent volume, potential thermal degradation. | dergipark.org.tr |
| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Fast, efficient, lower temperature. | Potential for free radical formation at high intensity. | researchgate.net |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material directly. | Very fast, reduced solvent use, high efficiency. | Requires specialized equipment, potential for localized overheating. | frontiersin.org |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase for purification/fractionation. | High selectivity, sample concentration. | Limited capacity, potential for irreversible adsorption. | universiteitleiden.nl |
| Ionic Liquid (IL) Extraction | Utilizes ionic liquids as solvents to enhance solubility and extraction via ion exchange. | High efficiency, "green" solvent potential, tunable properties. | High viscosity, cost, recovery of solute can be complex. | frontiersin.org, researchgate.net |
Chromatographic Strategies for Isolation and Purification of Natural Precursors
Following initial extraction and fractionation, chromatographic techniques are essential for the separation and purification of individual alkaloids from the complex mixture. The choice of method depends on the polarity and stability of the compounds.
For the polar quaternary alkaloids found in Gelsemium, traditional column chromatography using silica (B1680970) gel or alumina (B75360) can be challenging due to the potential for irreversible adsorption. uliege.be Therefore, more advanced liquid-liquid chromatography methods are often preferred.
High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing the loss of sample due to adsorption. uliege.be It is highly effective for separating polar compounds. A recent study successfully employed a combination of HSCCC followed by preparative HPLC to isolate sempervirine and six other alkaloids from Gelsemium elegans with high purity. tandfonline.comresearchgate.net The process used a two-phase solvent system to achieve initial separation by HSCCC, and the resulting fractions were then purified to homogeneity using preparative HPLC. researchgate.net
Centrifugal Partition Chromatography (CPC): Similar to HSCCC, CPC is another all-liquid chromatographic technique that relies on partitioning solutes between two immiscible liquid phases. gilson.com It offers high recovery rates and low solvent consumption, making it an advantageous method for the challenging purification of alkaloids from complex natural extracts. nih.gov
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is a scaled-up version of analytical HPLC and is often used as a final polishing step to obtain highly pure compounds. researchgate.net Reversed-phase columns (e.g., C18) are commonly used, where polar compounds like quaternary alkaloids elute earlier when using a polar mobile phase. nih.gov
These modern chromatographic strategies, particularly the combination of HSCCC and preparative HPLC, have proven to be highly efficient for the preparative isolation and purification of sempervirine and its precursors from Gelsemium extracts. tandfonline.comresearchgate.net
Comprehensive Synthetic Chemistry and Total Synthesis Approaches to Sempervirine Methochloride and Analogues
Early Sempervirine (B1196200) Methochloride Total Synthesis Methodologies
The mid-20th century marked the beginning of synthetic endeavors towards Sempervirine and its salts. These initial approaches laid the fundamental groundwork for the field of quinolizine alkaloid chemistry.
Woodward-McLamore Synthesis and Subsequent Refinements
The first successful synthesis of Sempervirine methochloride was reported in 1949 by R.B. Woodward and W.M. McLamore. acs.orgnih.govdrugfuture.compas.va This landmark achievement was pivotal in confirming the structure of the alkaloid. nih.govroyalsocietypublishing.org Their synthetic route commenced with the reaction of N-methylharman with 2-isopropoxymethylenecyclohexanone. dur.ac.uk The resulting intermediate was then subjected to cyclization using mineral acid to furnish this compound. dur.ac.uk
This seminal work not only provided access to the natural product but also established a foundational strategy for constructing the quinolizinium (B1208727) core. dur.ac.ukdur.ac.uk Over the years, several other research groups have reported syntheses of sempervirine, building upon the principles established by Woodward and McLamore. nih.gov
Contributions of T.S. Stevens to Quinolizine Alkaloid Synthesis
In the 1940s, T.S. Stevens also made significant contributions to the field of alkaloid chemistry, with a particular focus on gelsemine (B155926) and the co-occurring sempervirine. royalsocietypublishing.org While his attempts to synthesize the free sempervirine alkaloid were not successful, his work with A. Richards on the synthesis and properties of substituted dehydropicolinium salts was highly influential. royalsocietypublishing.org This research explored the unusual structural unit that is a key feature of the sempervirine alkaloid. royalsocietypublishing.org
Furthermore, Stevens is renowned for the Stevens rearrangement, a reaction involving the migration of a group from a quaternary nitrogen atom to an adjacent carbon. royalsocietypublishing.orgnih.gov While not directly employed in the initial Woodward-McLamore synthesis, this rearrangement has proven to be a valuable tool in the synthesis of various alkaloids, including those with quinolizidine (B1214090) and related structures. nih.govrsc.orgresearchgate.net The principles behind these types of molecular rearrangements have spurred extensive research and have been applied in the synthesis of complex alkaloid frameworks.
Modern Synthetic Strategies and Methodological Innovations
The quest for more efficient and versatile methods to synthesize this compound and its analogues has led to the development of several modern synthetic strategies. These approaches often leverage new technologies and reaction methodologies to improve yields, reduce step counts, and enable the creation of diverse derivatives for structure-activity relationship studies. nih.gov
Microwave-Assisted Organic Synthesis (MAOS) in Quinolizine Alkaloid Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of quinolizine alkaloid synthesis, microwave irradiation has been successfully applied to key transformations. For instance, a concise synthesis of sempervirine was achieved using a one-pot Westphal condensation, followed by ester hydrolysis and decarboxylation under microwave conditions. researchgate.net This method has also been extended to the synthesis of other similar heterocyclic compounds. researchgate.net The use of controlled microwave irradiation in the presence of zinc chloride has also been reported for challenging Fischer indole (B1671886) syntheses, a crucial step in constructing sempervirine-type alkaloids. figshare.com
One-Pot Condensation Reactions for Scaffold Construction
One-pot reactions, which allow for the sequential formation of multiple chemical bonds in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. The aforementioned microwave-assisted Westphal condensation is a prime example of a one-pot approach to the sempervirine scaffold. researchgate.net These strategies streamline the synthetic process by minimizing purification steps and reducing solvent waste.
Synthetic Routes to Key Intermediates and Precursors
The synthesis of the complex pentacyclic structure of this compound relies on the efficient construction of key intermediates and precursors. Over the years, several distinct strategies have been developed, each with unique advantages in terms of starting materials, step economy, and intermediate complexity.
A foundational approach to the sempervirine core was reported by Woodward and McLamore in 1949. nih.govacs.org This classic synthesis established the feasibility of constructing the tetracyclic dehydroquinolizinium system, a critical component of the final alkaloid. The route involved the condensation of the lithium derivative of γ-picoline with isopropoxymethylene cyclohexanone. acs.org
Later, a notable strategy was developed by Gribble and coworkers, which utilized the β-lithiation of 2-(2-pyridinyl)indoles to construct the indolo[2,3-a]quinolizine (B11887597) ring system. researchgate.net This approach provided a more direct method for annulating the final ring onto a pre-formed indole precursor.
A particularly concise route to the key intermediate, 2-(3-(5,6,7,8-tetrahydroisoquinolinyl))indole, was developed by Rykowski and Lipińska. tandfonline.comtandfonline.com This pathway begins with the readily available 3-methylthio-1,2,4-triazine (B189370) and proceeds through a five-step sequence. tandfonline.com A pivotal step in this synthesis is an inverse electron demand Diels-Alder reaction between an acetyl-methylthio-triazine derivative and an enamine (1-pyrrolidino-1-cyclohexene) to construct the tetrahydroisoquinoline core. tandfonline.com The subsequent steps involve a Fischer indole synthesis to append the indole moiety, followed by reductive cleavage of the methylthio group to yield the target intermediate. tandfonline.com This method is advantageous as it avoids harsher conditions and offers a streamlined path to a versatile precursor for sempervirine and its analogues. tandfonline.com
The table below summarizes the key steps in the Rykowski and Lipińska synthesis of the 2-(3-(5,6,7,8-tetrahydroisoquinolinyl))indole intermediate.
Table 1: Synthesis of Key Intermediate via Diels-Alder Approach
| Step | Starting Material | Key Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Methylthio-1,2,4-triazine | Ethanenitronate | Oxime derivative (2) | - |
| 2 | Oxime derivative (2) | Sodium dithionite (B78146) in aqueous dioxane | 5-Acetyl-3-methylthio-1,2,4-triazine (3) | Good |
| 3 | 5-Acetyl-3-methylthio-1,2,4-triazine (3) | 1-Pyrrolidino-1-cyclohexene | 3-Acetyl-1-methylthio-5,6,7,8-tetrahydroisoquinoline (4) | 81% |
| 4 | 3-Acetyl-1-methylthio-5,6,7,8-tetrahydroisoquinoline (4) | Phenylhydrazine (B124118), acetic acid, then ZnCl₂ in 1-methylnaphthalene | 2-(3-(1-Methylthio-5,6,7,8-tetrahydroisoquinolinyl))indole (5) | - |
| 5 | 2-(3-(1-Methylthio-5,6,7,8-tetrahydroisoquinolinyl))indole (5) | NiCl₂·6H₂O, NaBH₄ | 2-(3-(5,6,7,8-tetrahydroisoquinolinyl))indole (6) | - |
Data sourced from Rykowski and Lipińska (1996). tandfonline.com Yields for some steps were not explicitly stated in the communication.
Another fundamental strategy for building indole alkaloid precursors is the Pictet-Spengler reaction, which condenses a tryptamine (B22526) with an aldehyde or ketone to form a tetrahydro-β-carboline. mdpi.com This method provides a reliable entry into the core structure from which the remaining rings of the sempervirine scaffold can be elaborated.
Development of Shared Synthetic Pathways for Analogues
The demand for structure-activity relationship (SAR) studies has driven the development of flexible synthetic routes that allow for the creation of diverse sempervirine analogues from common intermediates. nih.gov A highly effective and versatile shared pathway was reported by Bannister and coworkers, which features palladium-catalyzed reactions to achieve high efficiency and broad substrate tolerance. researchgate.netnih.govnih.gov This modern route has proven capable of producing not only sempervirine itself in high yield but also a variety of analogues with modifications on different rings of the pentacyclic system. nih.gov
The power of this shared pathway lies in its ability to introduce diversity at multiple points. By using substituted anilines in the Larock indole synthesis step, analogues with modifications in the A-ring can be readily produced. nih.gov This has enabled the synthesis of compounds such as 10-fluorosempervirine, which has been described as the most potently cytotoxic member of the family yet reported. nih.govnih.gov
The table below showcases a selection of sempervirine analogues synthesized via the Pd-catalyzed Sonogashira/Larock pathway.
Furthermore, the versatility of the general approach allows for modifications to other parts of the scaffold. Lipińska and colleagues demonstrated that the Diels-Alder strategy could be used to create analogues where the E-ring is altered, producing fused cyclopentyl, cycloheptyl, and cyclooctyl rings instead of the typical cyclohexyl ring. nih.gov Other reported methods, such as the microwave-assisted Westphal condensation, have been employed to generate C11-methoxy analogues, further highlighting the development of diverse synthetic tools for this class of alkaloids. researchgate.netnih.gov The ability to systematically modify rings A, C, and E through these shared pathways is crucial for exploring the chemical space around the sempervirine scaffold. nih.gov
Structural Elucidation and Spectroscopic Characterization in Research
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For the parent compound, sempervirine (B1196200), detailed ¹H and ¹³C NMR data have been reported, providing a strong basis for predicting the spectrum of Sempervirine methochloride.
¹H NMR Spectroscopy: The ¹H NMR spectrum of sempervirine chloride in deuterated methanol (CD₃OD) shows characteristic signals for its pentacyclic structure. The aromatic region reveals a complex pattern of doublets and multiplets corresponding to the protons on the indole (B1671886) and quinolizinium (B1208727) rings. The aliphatic protons of the tetrahydro-β-carboline system appear as pseudo triplets and multiplets in the upfield region.
Upon N-methylation to form this compound, the most significant change expected in the ¹H NMR spectrum would be the appearance of a new singlet corresponding to the protons of the N-methyl group. This singlet would likely appear in the range of 3.5-4.5 ppm, a characteristic region for N-methyl groups in quaternary ammonium (B1175870) compounds. Furthermore, the protons on the carbon atoms adjacent to the newly quaternized nitrogen may experience a downfield shift due to the increased positive charge.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of sempervirine chloride provides signals for all the carbon atoms in the molecule, with the aromatic carbons resonating in the downfield region and the aliphatic carbons in the upfield region.
For this compound, the most notable addition to the ¹³C NMR spectrum would be a signal for the N-methyl carbon, typically appearing in the 40-50 ppm range. The carbon atoms alpha to the quaternary nitrogen are also expected to show a downfield shift compared to their positions in the parent sempervirine.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~3.5 - 4.5 (s, 3H) | ~40 - 50 |
| C5 | ~8.3 | ~135 |
| C6 | ~3.2 | ~31 |
| ... | ... | ... |
Note: The predicted values are based on the reported data for sempervirine chloride and general trends observed for N-methylated alkaloids.
Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass and, consequently, its molecular formula. The positive ion mode would be utilized due to the permanent positive charge on the quaternary nitrogen. The expected molecular ion would correspond to [C₂₀H₁₉N₂]⁺.
Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation patterns of the this compound cation. The fragmentation of quaternary alkaloids is often characterized by the loss of the N-alkyl group and subsequent cleavages of the heterocyclic rings. Common fragmentation pathways for related quaternary protoberberine alkaloids include retro-Diels-Alder (RDA) reactions, which can provide valuable information about the connectivity of the ring system. For this compound, one might expect initial loss of a methyl radical (•CH₃) or methane (CH₄) from the molecular ion, followed by further fragmentation of the pentacyclic core.
X-ray Crystallography in Definitive Structural Assignments of Quaternary Alkaloids
To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, the general methodology for the structural determination of quaternary alkaloids is well-established. The process would involve growing a high-quality single crystal of this compound, which can be a challenging step. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. A successful X-ray crystallographic analysis of this compound would provide definitive proof of its molecular structure, including the planarity of the aromatic systems and the conformation of the non-aromatic rings. This would be particularly valuable for confirming the connectivity established by NMR and MS.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis (If applicable to related structures)
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. These methods measure the differential absorption or rotation of plane-polarized light by a sample, respectively.
The parent compound, sempervirine, is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not exhibit a CD or ORD spectrum in its ground state. Consequently, this compound, being a simple N-methylated derivative of an achiral scaffold, is also achiral and would not be amenable to analysis by these techniques for its intrinsic structural elucidation.
However, CD spectroscopy can be a valuable tool for studying the interactions of achiral molecules like this compound with chiral macromolecules, such as DNA or proteins. Upon binding to a chiral host, an induced circular dichroism (ICD) signal can be observed for the achiral guest molecule. Such studies can provide insights into the binding mode and the conformational changes that occur upon complexation.
Derivatization and Structural Modification Strategies for Research Probes and Analogues
Rationale for Molecular Modification in Alkaloid Research
The modification of naturally occurring alkaloids like sempervirine (B1196200) is a cornerstone of medicinal chemistry and chemical biology. The primary rationale for creating derivatives such as sempervirine methochloride and its analogues is to systematically probe and modulate their biological activity. Key motivations include:
Enhancing Potency and Selectivity: Structural modifications can improve the affinity and specificity of the molecule for its biological target, potentially leading to increased therapeutic efficacy and reduced off-target effects. For instance, studies on sempervirine analogues have shown that substitutions on the aromatic rings can significantly impact cytotoxicity against cancer cell lines. nih.govresearchgate.net
Improving Pharmacokinetic Properties: Alterations to the core structure can influence absorption, distribution, metabolism, and excretion (ADME) profiles. Quaternization, as seen in this compound, introduces a permanent positive charge, which can affect membrane permeability and cellular uptake.
Elucidating Mechanism of Action: By systematically altering different parts of the molecule, researchers can identify the key structural features (pharmacophore) responsible for its biological effects. This is crucial for understanding how the compound interacts with its target at a molecular level.
Developing Research Tools: The introduction of reporter groups, such as fluorescent labels or biotin (B1667282) tags, allows for the visualization of the molecule's subcellular localization and the identification of its binding partners. researchgate.net
Synthetic Methodologies for N-Alkylation and Quaternization
The conversion of sempervirine to this compound is a classic example of N-alkylation, specifically quaternization. This process involves the alkylation of the tertiary nitrogen atom (N-5) within the quinolizine core, resulting in a quaternary ammonium (B1175870) salt.
The seminal synthesis of this compound was reported by Woodward and McLamore in 1949. nih.govacs.org While the specific reagents used in the original publication are a historical benchmark, modern synthetic organic chemistry offers a variety of methods for N-alkylation.
A common and effective method for the quaternization of a tertiary amine like sempervirine is the use of an alkyl halide, typically an iodide for its higher reactivity. The reaction of sempervirine with methyl iodide (CH₃I) leads to the formation of sempervirine methiodide, which is structurally analogous to the methochloride. The general reaction is as follows:
Sempervirine + CH₃I → Sempervirine Methiodide
This reaction is typically carried out in a suitable solvent, and the resulting quaternary salt often precipitates from the reaction mixture. The synthesis of related quaternary ammonium salts can be achieved by using different alkylating agents. For instance, the quaternization of 1-methyl-9H-pyrido[3,4-b]indole with ethyl bromoacetate (B1195939) is a key step in a microwave-assisted synthesis of sempervirine itself, highlighting the utility of N-alkylation in building the broader alkaloid framework. nih.govsemanticscholar.org
Modern N-methylation techniques, often employed in peptide and amino acid synthesis, can also be adapted for alkaloids. These methods sometimes utilize reagents like sodium hydride and methyl iodide to achieve N-methylation of amide-like structures, which could be relevant for modifying precursors or derivatives of sempervirine. monash.edu
Design and Synthesis of this compound Analogues and Derivatives
The synthesis of analogues of this compound can be approached by either modifying the sempervirine core before quaternization or by attempting modifications on the pre-formed methochloride salt, though the latter can be more challenging due to the compound's charge and reactivity.
Modifications on the Indole (B1671886) Ring System
The indole nucleus (rings A and B) of sempervirine is a prime target for modification to explore structure-activity relationships. Synthetic strategies often involve building the indole ring from substituted precursors.
Fischer Indole Synthesis: This classic method can be used to construct the indole ring from a substituted phenylhydrazine (B124118) and a ketone or aldehyde. By using appropriately substituted phenylhydrazines, analogues with substituents on the A-ring can be prepared. nih.gov
Palladium-Catalyzed Reactions: Modern cross-coupling reactions offer versatile routes to substituted indoles. The Larock indole synthesis, a palladium-catalyzed annulation, has been successfully employed in the synthesis of sempervirine and its analogues. nih.govresearchgate.net This method allows for the introduction of various substituents onto the benzene (B151609) ring of the indole system. For example, a route to sempervirine analogues features a Sonogashira coupling followed by a Larock indole synthesis, enabling extensive modifications. nih.gov
Alterations to the Quinolizine Core
The quinolizine portion (rings C, D, and E) of sempervirine also presents opportunities for structural diversification.
E-Ring Modification: Analogues with modified E-rings, such as five-, seven-, and eight-membered rings, have been synthesized. nih.gov These are typically created by employing different cyclic ketones in condensation reactions, such as the Westphal condensation, which is a key step in some sempervirine syntheses. nih.govsemanticscholar.org
D-Ring Analogues: The introduction of heteroatoms into the D-ring, creating aza-analogues, is a potential strategy to modulate the electronic properties and hydrogen bonding capabilities of the molecule. nih.gov
C-Ring Construction: Methods like the Gribble procedure for C-ring construction have been utilized in the synthesis of sempervirine analogues. nih.gov
Introduction of Reporter Groups or Bioconjugation Handles
To study the cellular behavior of this compound, reporter groups can be incorporated into its structure.
Intrinsic Fluorescence: Sempervirine itself is a fluorescent molecule. researchgate.net This intrinsic property allows it to be used as a probe without the need for an external fluorophore. It has been shown to accumulate in the nucleolus of cells, and its fluorescence can be visualized using microscopy. researchgate.netnih.gov This inherent fluorescence is a significant advantage for cellular imaging studies.
External Fluorophores and Bioconjugation: For more advanced applications, such as co-localization studies or affinity-based proteomics, external reporter groups can be attached. This would typically involve synthesizing a sempervirine analogue bearing a functional group suitable for bioconjugation (e.g., an amine, carboxylic acid, or alkyne for "click" chemistry). nih.gov This functionalized analogue could then be reacted with a fluorescent dye, biotin, or other tags. While specific examples for this compound are not abundant in the literature, the principles of bioconjugation are well-established and could be applied. nih.govprionics.com For example, an analogue with a linker terminating in a primary amine could be coupled to an NHS-ester-activated fluorophore.
Structure-Activity Relationship (SAR) Studies via Analog Synthesis (Emphasis on molecular insights)
The synthesis of various analogues is crucial for understanding the structure-activity relationship (SAR) of sempervirine and its derivatives. SAR studies provide insights into which parts of the molecule are essential for its biological activity.
Importance of the Planar, Polycyclic System: The planar, aromatic structure of sempervirine is known to be important for its ability to interact with DNA and RNA. researchgate.netresearchgate.net The quaternization in this compound enhances its planarity and introduces a localized positive charge, which can strengthen its interaction with negatively charged nucleic acids.
Impact of Substituents: The cytotoxicity of sempervirine analogues against cancer cell lines has been shown to be highly dependent on the nature and position of substituents. For example, the synthesis and evaluation of various analogues revealed that a 10-fluoro-substituted sempervirine was the most potently cytotoxic analogue described in one study. nih.govresearchgate.net This highlights the sensitive interplay between electronic effects and steric factors in modulating biological activity.
Quaternization and Biological Activity: The permanent positive charge on this compound significantly influences its biological profile. It is proposed to be an inhibitor of the MDM2/p53 pathway and an inhibitor of RNA polymerase I transcription. researchgate.netnih.gov SAR studies on related quaternized alkaloids often show that the nature of the N-alkyl group can modulate activity. While systematic SAR studies on a library of N-substituted sempervirine salts are not extensively documented, it is a logical avenue for future research to optimize activity.
Biosynthetic Pathways and Mechanistic Enzymology of Indole/quinolizine Alkaloids
Proposed Biosynthetic Routes to Sempervirine (B1196200) and Related Quinolizine Alkaloids
The biosynthesis of sempervirine is believed to follow the general pathway of monoterpenoid indole (B1671886) alkaloids (MIAs), starting with the condensation of tryptamine (B22526) and secologanin (B1681713). Tryptamine is derived from the amino acid tryptophan, a product of the shikimate pathway, while secologanin originates from the iridoid pathway. researchgate.netacs.org
The key steps in the proposed biosynthetic route are:
Formation of Strictosidine (B192452) : Tryptamine and secologanin are condensed by the enzyme strictosidine synthase (STR) to form strictosidine, the universal precursor for all MIAs. researchgate.net
Conversion to an Aglycone Intermediate : Strictosidine is then deglycosylated by strictosidine β-D-glucosidase (SGD) to produce a reactive aglycone intermediate. researchgate.net
Rearrangement and Cyclization : This aglycone can undergo a series of rearrangements and cyclizations. It is proposed that the strictosidine aglycone can spontaneously rearrange to 4,21-dehydrogeissoschizine (B1238243), a crucial branchpoint intermediate. researchgate.net
Formation of the Quinolizine Skeleton : The transformation from the indole alkaloid scaffold to the quinoline (B57606) structure found in alkaloids like quinine (B1679958) is thought to involve a series of redox reactions and rearrangements from an intermediate like cinchonaminal. acs.org While the precise route to the quinolizine skeleton of sempervirine is not fully detailed in the available literature, it would involve further cyclizations and oxidative steps to form the characteristic pentacyclic structure.
The biosynthesis of related yohimbane MIAs, which share structural similarities, is also thought to proceed through the 4,21-dehydrogeissoschizine intermediate. researchgate.net This highlights the central role of this intermediate in the diversification of indole alkaloid structures.
Role of Key Enzymatic Transformations (e.g., Methyltransferases, Oxidoreductases)
Several key enzyme families are critical in the biosynthesis and diversification of indole and quinolizine alkaloids.
Oxidoreductases : These enzymes, particularly cytochrome P450 monooxygenases (P450s), play a major role in the structural diversification of MIA scaffolds. nih.gov P450s are involved in hydroxylation, oxidation, and rearrangement reactions that lead to the vast array of alkaloid structures. nih.gov For instance, in the biosynthesis of vindoline (B23647), a related indole alkaloid, a P450 enzyme (CYP71D1) is involved in the epoxidation of tabersonine. nih.gov Similar oxidative steps are expected to be crucial in forming the highly unsaturated ring system of sempervirine. Medium-chain dehydrogenases/reductases (MDRs) are another class of oxidoreductases that catalyze reductions of iminium moieties, which are key steps in the biosynthesis of many MIAs. mpg.de
The following table summarizes the key enzyme families and their roles in MIA biosynthesis:
| Enzyme Family | General Function in MIA Biosynthesis | Specific Examples from Related Pathways |
| Strictosidine Synthase (STR) | Condensation of tryptamine and secologanin to form strictosidine. | A universal enzyme at the entry point of MIA biosynthesis. researchgate.net |
| Strictosidine β-D-Glucosidase (SGD) | Deglycosylation of strictosidine to form a reactive aglycone. | Initiates the diversification of the MIA scaffold. researchgate.net |
| Cytochrome P450 Monooxygenases (P450s) | Hydroxylation, oxidation, epoxidation, and skeletal rearrangements. | CYP71D1 in vindoline biosynthesis; Sarpagan bridge enzyme (a P450) in ajmaline (B190527) biosynthesis. nih.gov |
| Medium-Chain Dehydrogenases/Reductases (MDRs) | Reduction of iminium and carbonyl groups. | Yohimbine synthase (YOS) in yohimbane alkaloid formation. mpg.de |
| O-Methyltransferases (OMTs) | Addition of methyl groups to hydroxyl functions. | CpOMT1 in the late stages of quinine biosynthesis. acs.org |
Isotopic Labeling Studies in Biosynthesis Elucidation
Isotopic labeling has been a cornerstone technique for elucidating the biosynthetic pathways of natural products, including alkaloids. nih.govrsc.org By feeding organisms with precursors labeled with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ²H, ¹⁵N), researchers can trace the incorporation of these labels into the final molecule, thereby identifying the building blocks and intermediates of the pathway. mdpi.com
For monoterpenoid indole alkaloids, feeding experiments with radiolabeled tryptamine and secologanin have definitively shown that they are derived from strictosidine. acs.org In the case of quinine, a quinoline alkaloid, tracer experiments with labeled precursors helped to propose the early biosynthetic intermediate, corynantheal. acs.org
While specific isotopic labeling studies detailing the entire pathway to sempervirine are not extensively documented in the provided search results, the principles established from studies on related alkaloids are directly applicable. Such studies would involve:
Feeding with labeled tryptophan and geraniol (B1671447) (a precursor to secologanin) to confirm the origin of the indole and monoterpene moieties.
Administration of labeled proposed intermediates to verify their position in the biosynthetic sequence.
Analysis of the labeling pattern in the final sempervirine molecule using techniques like NMR spectroscopy and mass spectrometry to map the metabolic transformations. nih.gov
These experiments are crucial for validating proposed biosynthetic pathways and understanding the intricate chemical rearrangements that occur. boku.ac.at
Genetic and Genomic Approaches to Identify Biosynthetic Gene Clusters
The advent of whole-genome sequencing has revolutionized the study of natural product biosynthesis by enabling the identification of biosynthetic gene clusters (BGCs). biorxiv.org BGCs are groups of genes that are physically clustered on the chromosome and encode the enzymes for a specific metabolic pathway. biorxiv.org
Identifying the BGC for sempervirine would involve several key approaches:
Genome Mining : Sequencing the genome of a sempervirine-producing organism (e.g., Gelsemium sempervirens) and using bioinformatics tools like antiSMASH to predict BGCs. nih.gov
Comparative Genomics : Comparing the genomes of producing and non-producing species or strains to identify unique BGCs present only in the producers.
Transcriptomics : Analyzing gene expression profiles (e.g., via RNA-seq) under conditions of high and low alkaloid production. Genes within the BGC are often co-expressed, meaning their expression levels rise and fall together. thieme-connect.com
Homology-Based Screening : Searching for genes that are homologous to known enzymes in other MIA pathways, such as strictosidine synthase, P450s, and methyltransferases. nih.gov
Recent research has successfully used these approaches to identify BGCs for other complex alkaloids, such as those for yohimbane and other MIAs in Rauvolfia tetraphylla and Catharanthus roseus. researchgate.netbiorxiv.org The identification of the sempervirine BGC would provide the complete set of enzymatic tools required for its biosynthesis and open the door for heterologous expression and pathway engineering.
Mechanistic Pharmacological Research and Molecular Target Identification
Investigation of Cellular Mechanisms of Action in vitro
Sempervirine's Modulation of the Wnt/β-Catenin Signaling Pathway
Sempervirine (B1196200) has been shown to inhibit the proliferation of human hepatocellular carcinoma (HCC) by regulating the Wnt/β-catenin signaling pathway. frontiersin.orgnih.govnih.gov The Wnt signaling pathway is crucial in organ development and tissue homeostasis, and its abnormal activation is linked to the progression and treatment resistance of various cancers. frontiersin.orgmdpi.com The key mediator of this pathway is β-catenin, a protein whose levels are tightly controlled. frontiersin.org In cancer cells, mutations or upstream signals can lead to the accumulation and nuclear translocation of β-catenin, promoting tumor growth. frontiersin.org
Research has demonstrated that sempervirine can significantly inhibit the nuclear accumulation of β-catenin. frontiersin.orgnih.gov This suggests that sempervirine may interfere with the transcriptional activity of β-catenin, thereby regulating cell proliferation. frontiersin.org By inactivating the Wnt/β-catenin pathway, sempervirine induces apoptosis (programmed cell death) in HCC cells. frontiersin.orgnih.govnih.gov Studies have shown that sempervirine's inhibition of this pathway leads to the downregulation of downstream target genes like cyclin D1, c-Myc, and survivin, which are involved in cell survival and proliferation. frontiersin.org
The inhibition of the Wnt/β-catenin pathway by sempervirine is a key mechanism behind its anti-tumor effects in hepatocellular carcinoma. frontiersin.orgnih.govnih.govscite.ai
Effects on Cell Cycle Progression and Apoptosis Induction in Model Systems (e.g., Hepatocellular Carcinoma Cell Lines)
Sempervirine has been demonstrated to induce cell cycle arrest and apoptosis in human hepatocellular carcinoma (HCC) cells. nih.govnih.govscite.ai The cell cycle is a series of events that leads to cell division and replication. xiahepublishing.com In cancer, this process is often dysregulated, leading to uncontrolled cell growth. ijbs.com
Studies using HCC cell lines, such as HepG2, have shown that sempervirine treatment leads to a dose-dependent increase in the proportion of cells in the G1 phase of the cell cycle and a decrease in the S and G2 phases. nih.gov This indicates that sempervirine arrests the cell cycle at the G1 checkpoint, preventing cells from proceeding to the DNA synthesis (S) phase. nih.govresearchgate.net This G1 phase arrest is associated with the upregulation of the tumor suppressor protein p53 and the downregulation of key cell cycle proteins, including cyclin D1, cyclin B1, and cyclin-dependent kinase 2 (CDK2). nih.govnih.gov Cyclin D1, in particular, is a downstream target of the Wnt/β-catenin signaling pathway and its downregulation can lead to cell cycle arrest and apoptosis in HCC cells. scite.aifrontiersin.org
In addition to cell cycle arrest, sempervirine also induces apoptosis in HCC cells. frontiersin.orgnih.govnih.govresearchgate.net This has been confirmed through various assays, including flow cytometry and Hoechst staining, which show an increase in apoptotic cells and nuclear changes characteristic of apoptosis upon sempervirine treatment. researchgate.net The induction of apoptosis by sempervirine is linked to its ability to inhibit the Wnt/β-catenin pathway and modulate the expression of proteins involved in cell survival and death. frontiersin.orgnih.govnih.govresearchgate.net
Table 1: Effects of Sempervirine on Cell Cycle and Apoptosis in Hepatocellular Carcinoma Cells
| Parameter | Effect of Sempervirine Treatment | References |
| Cell Cycle | ||
| G1 Phase | Dose-dependent increase in cell population | nih.gov |
| S and G2 Phases | Decrease in cell population | nih.gov |
| p53 Expression | Markedly increased | nih.govnih.gov |
| Cyclin D1 Expression | Significantly decreased | nih.govnih.gov |
| Cyclin B1 Expression | Significantly decreased | nih.govnih.gov |
| CDK2 Expression | Significantly decreased | nih.govnih.gov |
| Apoptosis | ||
| Apoptotic Cells | Dose-dependent increase | nih.govresearchgate.net |
| Nuclear Morphology | Cleaved nuclei observed | researchgate.net |
Neuropharmacological Research on Structurally Related Indole (B1671886) and Quinolizine Alkaloids (Focus on receptor interactions, e.g., CNS targets)
Structurally related indole and quinolizine alkaloids have shown a wide range of neuropharmacological activities by interacting with various central nervous system (CNS) targets.
Indole Alkaloids: This diverse class of compounds, derived from tryptophan, is known for its complex molecular structures and significant pharmacological effects. frontiersin.org Many indole alkaloids target multiple molecular receptors, regulating neurotransmitter activity and ion channel function. frontiersin.org For example, certain indole alkaloids can reduce the excessive flow of calcium ions through overactive NMDA receptors and enhance the inhibitory action of GABAergic signaling, both of which can help mitigate epileptic seizures. frontiersin.org They also influence voltage-gated ion channels (Na+, Ca2+, and K+), which are involved in the irregular electrical activity associated with seizures. frontiersin.org
Mitragynine, an indole alkaloid, and its derivatives have been shown to interact with opioid receptors, acting as partial agonists at mu-opioid receptors and competitive antagonists at kappa- and delta-opioid receptors. sci-hub.se These alkaloids also exhibit activity at other brain receptors, including adrenergic, serotonergic, and dopaminergic receptors, contributing to their complex pharmacological profile. sci-hub.se Other indole alkaloids, like N,N-dimethyltryptamine (DMT), are known for their psychedelic effects and are being investigated for their role as neurotransmitters. nih.gov The psychotherapeutic potential of many indole alkaloids is linked to their modulation of multiple CNS targets. researchgate.net
Quinolizine Alkaloids: These alkaloids, biosynthesized from L-lysine, also exhibit a variety of pharmacological effects, including sedative and anticonvulsant properties. acs.org Some quinolizine alkaloids have an excitatory effect on the CNS. acs.org Computational studies have identified certain quinoline (B57606) and quinazoline (B50416) alkaloids as potential inhibitors of phosphodiesterase 10A (PDE10A), a key enzyme in the striatum that regulates neurotransmitter signaling. nih.govacs.org PDE10A inhibitors are being explored as potential therapeutics for neurodegenerative disorders like Parkinson's disease by modulating dopamine (B1211576) receptor signaling. nih.govresearchgate.net Many of these alkaloids have biological targets primarily associated with G protein-coupled receptors, which are critical in the pathophysiology of Parkinson's disease. nih.govacs.org
Biochemical Assay Development for Target Engagement Studies
Biochemical and cell-based assays are crucial for identifying and validating the molecular targets of compounds like sempervirine and for understanding their mechanism of action. conceptlifesciences.com These assays are essential in drug discovery to confirm that a compound interacts with its intended target within a cellular context. conceptlifesciences.com
A variety of assays can be employed for target engagement studies:
Enzyme-Linked Immunosorbent Assay (ELISA): This technique can be used to quantify the levels of specific proteins, such as cytokines or signaling molecules, in response to compound treatment. oup.com
Western Blot Analysis: This method is used to detect and quantify the expression levels of specific proteins, such as those involved in the Wnt/β-catenin pathway (e.g., β-catenin, cyclin D1) or cell cycle regulation (e.g., p53, CDK2), to confirm the molecular effects of a compound. frontiersin.orgoup.com
Cell Viability and Cytotoxicity Assays: Standard colorimetric assays like the CCK8 or SRB assay are used to measure the effect of a compound on cell proliferation and viability. nih.govoup.com
Flow Cytometry: This technique is used to analyze the cell cycle distribution of a cell population and to quantify apoptosis through methods like Annexin V staining. nih.govoup.com
Reporter Gene Assays: Luciferase reporter assays, such as the TOPflash assay, are used to measure the transcriptional activity of signaling pathways like the Wnt/β-catenin pathway. frontiersin.org
Bioluminescence Resonance Energy Transfer (BRET): The NanoBRET® Target Engagement assay is a powerful cell-based method to directly measure the binding affinity and occupancy of a compound to its target protein in living cells. promega.ca This provides a quantitative assessment of target engagement and can help determine cellular selectivity. promega.ca
Fluorescence Microscopy: The intrinsic fluorescence of some molecules, like sempervirine, can be utilized to visualize their subcellular localization and binding to specific structures, such as the nucleolus and rRNA. researchgate.net
These assays, often used in combination, provide a comprehensive picture of a compound's interaction with its molecular target and its downstream cellular effects.
Comparative Mechanistic Studies with Other Natural Products
Sempervirine is a terpenoid indole alkaloid, a class of natural products with significant biological activities. frontiersin.org Comparative studies with other natural products help to understand its unique mechanisms and potential therapeutic advantages.
For instance, like many other natural compounds, sempervirine modulates the Wnt/β-catenin signaling pathway. mdpi.com Various natural products, including flavonoids, tannins, and saponins, have been shown to target this pathway through different mechanisms, such as activating GSK-3β, inhibiting β-catenin nuclear translocation, or promoting β-catenin degradation. mdpi.commdpi.com
In the context of Gelsemium alkaloids, a comparative analysis of Gelsemium sempervirens preparations and its major alkaloid, gelsemine (B155926), revealed that both can stimulate the production of the neurosteroid allopregnanolone (B1667786) in the spinal cord and limbic system. nih.gov This suggests a potential mechanism for the anxiolytic and analgesic effects attributed to these compounds. nih.gov
The study of different natural products and their effects on similar pathways or cellular processes allows for the identification of compounds with potentially greater efficacy or novel mechanisms of action. mdpi.comresearchgate.net
Advanced Analytical Methodologies for Research and Quality Control of Sempervirine Methochloride
The robust analysis of Sempervirine (B1196200) methochloride, a quaternary alkaloid, is essential for research into its properties and for ensuring the quality and consistency of its supply for preclinical studies. A suite of advanced analytical techniques is employed for its qualitative and quantitative assessment, metabolite identification, and purity control. These methodologies provide the necessary sensitivity, selectivity, and resolution to analyze this complex molecule in various matrices.
Perspectives and Future Research Directions
Innovations in Synthetic Methodologies for Complex Alkaloids
The synthesis of complex alkaloids like sempervirine (B1196200) remains a significant challenge that inspires innovation in organic chemistry. Historically, the total synthesis of sempervirine has been a subject of interest since the foundational work of Woodward and others. nih.govrsc.orgnih.govroyalsocietypublishing.org Modern synthetic chemistry, however, is moving towards more efficient, scalable, and environmentally benign processes. rroij.com
Future research will likely focus on several key areas:
Catalysis: The development of novel catalysts, including transition metal and organocatalysts, aims to achieve higher atom economy and stereoselectivity. rroij.com
Flow Chemistry: The implementation of continuous flow technologies can offer better control over reaction parameters, improve safety, and facilitate scalable production. chimia.ch
Green Chemistry: A growing emphasis on sustainability is driving the use of greener solvents and reagents to minimize the environmental impact of synthetic processes. rroij.com
Radical Reactions: The use of radical chemistry, particularly with stable and non-toxic reagents like organoboranes, presents new opportunities for constructing complex molecular architectures found in alkaloids. renaudgroup.ch
These innovations are not merely academic exercises; they are crucial for producing sufficient quantities of sempervirine and its derivatives for extensive biological evaluation and potential therapeutic development. renaudgroup.chbeilstein-journals.orgmdpi.com
| Synthetic Strategy | Key Reactions | Reported Advantages | Reference |
|---|---|---|---|
| Bannister's Synthesis | Pd-catalyzed Sonogashira coupling, Larock indole (B1671886) annulation, DDQ oxidation | Six steps, 76% overall yield, purification by precipitation | nih.govnih.gov |
| Microwave-Assisted Synthesis | One-pot Westphal condensation, ester hydrolysis, decarboxylation | Concise and rapid method | researchgate.netresearchgate.net |
| Malhotra's Synthesis | Condensation of tryptamine (B22526) with 3-acetyl-4-oxo-1,2,3,4-tetrahydropyridine-1-carbaldehyde, cyclization, oxidation | 78% isolated yield for the final oxidation step | nih.gov |
Application of Computational Chemistry and Chemoinformatics in Analog Design and Mechanism Prediction
Computational chemistry and chemoinformatics are indispensable tools in modern drug discovery, enabling the rapid design of novel compounds and the prediction of their biological activities. nih.gov These in silico methods can significantly accelerate research on sempervirine methochloride by prioritizing synthetic targets and generating hypotheses about its mechanism of action.
Analog Design: By analyzing the structure-activity relationships (SAR) of existing sempervirine analogs, computational models can be built. nih.gov For example, the finding that 10-fluorosempervirine is highly cytotoxic suggests that this position is critical for its activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potency of new, unsynthesized analogs, guiding medicinal chemists to focus on compounds with the highest probability of success. nih.gov Machine learning methods like Support Vector Machines (SVMs) and Random Forests (RF) have proven effective in predicting various biological properties, including bioactivity and toxicity. nih.gov
Mechanism Prediction: Network-based inference methods offer a powerful approach to predict the molecular targets of a compound. nih.gov By constructing networks of drugs, targets, and chemical substructures, it's possible to infer potential protein interactions for new or uncharacterized molecules like sempervirine. nih.gov Such an approach, known as bSDTNBI (balanced Substructure-Drug-Target Network-Based Inference), has shown high performance in predicting drug-target interactions. nih.gov This could be applied to sempervirine to identify potential protein binding partners, thus shedding light on its mechanism of cytotoxicity.
Future applications in this area will likely involve more sophisticated machine learning and artificial intelligence (AI) models, including deep learning, to analyze large datasets and predict complex biological responses with greater accuracy. biorxiv.org
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
While the chemical synthesis of sempervirine has been explored, its natural biosynthesis in plants of the Gelsemium genus remains largely uncharacterized. researchgate.net Monoterpenoid indole alkaloids (MIAs) in these plants are known to have complex biosynthetic pathways. nih.govresearchgate.net Uncovering the specific enzymes and genes responsible for producing sempervirine could pave the way for its biotechnological production.
Genome mining is a promising strategy for this endeavor. nih.gov By sequencing the genome of a producer organism, such as Gelsemium elegans, and using bioinformatic tools like antiSMASH, it is possible to identify Biosynthetic Gene Clusters (BGCs). frontiersin.org These clusters contain the genes encoding the enzymes that work in concert to build a natural product. Many BGCs in microbial and plant genomes are "silent" under standard laboratory conditions, meaning their products are unknown. nih.gov Activating these silent clusters or heterologously expressing the genes in a more tractable host could lead to the discovery of the complete biosynthetic pathway for sempervirine.
Research in this area would involve:
Genomic and Transcriptomic Analysis: Sequencing the genome and analyzing the transcriptome of Gelsemium species to identify candidate genes that correlate with alkaloid production. researchgate.net
Enzyme Characterization: Expressing candidate genes in microbial hosts to produce and characterize the functions of individual enzymes.
Pathway Reconstruction: Assembling the individual enzymatic steps to reconstruct the entire biosynthetic pathway in vitro or in a heterologous host.
The discovery of substrate-promiscuous enzymes within these pathways could also provide powerful new tools for biocatalysis, enabling the creation of novel sempervirine analogs that are difficult to access through traditional chemical synthesis. nih.gov
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Research
To fully understand the biological effects of this compound, a systems-level approach is necessary. Omics technologies, which provide a global snapshot of molecules in a biological system, are powerful tools for this purpose. frontiersin.orghumanspecificresearch.orgnih.govtaylorfrancis.com
Proteomics: Proteomics is the large-scale study of proteins. humanspecificresearch.org Recent technological advancements, such as mass spectrometry-based proteomics, allow for the assessment of thousands of proteins in cells or tissues following treatment with a compound. nih.gov This can reveal the mechanism of action of a drug by identifying its protein targets or the pathways it perturbs. duke.edunih.gov For sempervirine, which exhibits cytotoxicity, proteomics could be used to:
Identify direct binding partners using affinity proteomics. nih.gov
Detect changes in the abundance of proteins involved in specific signaling pathways (e.g., apoptosis, cell cycle control). nih.gov
Analyze post-translational modifications on proteins, which can indicate changes in their activity. duke.edu
Metabolomics: Metabolomics is the comprehensive analysis of small-molecule metabolites. science.gov It provides a functional readout of the physiological state of a cell. By comparing the metabolic profiles of cells treated with sempervirine to untreated cells, researchers can identify metabolic pathways that are disrupted by the compound. This can reveal off-target effects or downstream consequences of its primary mechanism of action. researchgate.net
The integration of multiple omics datasets (e.g., proteomics, metabolomics, and transcriptomics) provides a holistic view of a compound's effects, offering a more complete picture than any single technology alone. frontiersin.orgmdpi.com This integrated approach will be crucial for elucidating the complex biological activity of this compound and identifying potential biomarkers for its effects. frontiersin.orgmedrxiv.org
Development of Novel Research Tools and Probes Based on this compound Scaffold
The unique chemical structure of this compound makes it an attractive scaffold for the development of chemical probes. nih.gov Chemical probes are high-quality small molecules designed to interact with a specific protein target, allowing researchers to study that target's function in cells and organisms. nih.govmdpi.com
To be effective, a chemical probe must be potent and selective for its target. The development of a probe based on the sempervirine scaffold would involve:
Scaffold Modification: Synthetically modifying the sempervirine structure to introduce a "handle" or "tag" without compromising its binding affinity for its target. This could be an azide (B81097) or alkyne group for click chemistry, or a biotin (B1667282) tag for affinity purification.
Target Engagement Studies: Using the modified probe to confirm that it still engages its intended target inside living cells.
Application in Research: Using the validated probe for various applications, such as:
Activity-Based Protein Profiling (ABPP): To identify the specific enzymes or proteins that sempervirine interacts with in a complex biological sample. mdpi.com
Imaging: Attaching a fluorescent dye to the probe to visualize the subcellular localization of its target protein.
Target Identification and Validation: Using the probe to pull down its binding partners, which can then be identified by mass spectrometry. nih.gov
The creation of a high-quality chemical probe from the this compound scaffold would be a valuable contribution to the research community, enabling a deeper exploration of its biological targets and pathways. nih.govchemicalprobes.org
Q & A
Q. How can researchers integrate this compound’s in vitro data with in vivo toxicity profiles to prioritize lead candidates?
- Methodological Answer : Use computational tools like QSAR (quantitative structure-activity relationship) to predict hepatotoxicity. Conduct acute toxicity studies in rodents (OECD 423) and compare therapeutic indices (TI = LD₅₀/ED₅₀). Perform histopathological analysis of liver/kidney tissues and correlate with serum biomarkers (ALT, creatinine). Cross-reference with ToxCast database for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
